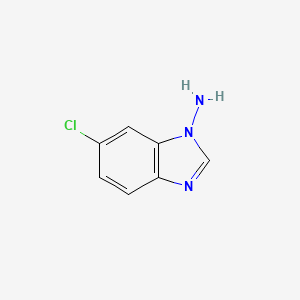

6-Chloro-1H-benzimidazol-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chlorobenzimidazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-1-2-6-7(3-5)11(9)4-10-6/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTGVUJHCWBHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20490348 | |

| Record name | 6-Chloro-1H-benzimidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63282-63-3 | |

| Record name | 6-Chloro-1H-benzimidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 6-Chloro-1H-benzimidazol-1-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a detailed theoretical guide for the synthesis and characterization of 6-Chloro-1H-benzimidazol-1-amine. As of the latest literature review, specific experimental data for this compound is not available. The proposed protocols and expected characterization data are based on established methods for the synthesis and analysis of structurally related benzimidazole derivatives.

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a chlorine atom at the 6-position and an amine group at the 1-position of the benzimidazole scaffold is anticipated to modulate its electronic properties and biological activity, making this compound a compound of significant interest for drug discovery and development. This guide outlines a proposed synthetic route and a comprehensive characterization strategy for this novel compound.

Proposed Synthesis

The synthesis of this compound is proposed as a two-step process, commencing with the synthesis of the precursor 6-chloro-1H-benzimidazole, followed by N-amination of the benzimidazole ring.

Step 1: Synthesis of 6-Chloro-1H-benzimidazole

The initial step involves the cyclization of 4-chloro-o-phenylenediamine with formic acid. This is a well-established method for the formation of the benzimidazole ring.[1][2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-chloro-o-phenylenediamine (1 equivalent) and an excess of formic acid (e.g., 5-10 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a suitable base, such as a 10% sodium hydroxide solution, until a precipitate is formed.

-

Purification: Filter the crude product, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: N-Amination of 6-Chloro-1H-benzimidazole

The second step is the introduction of an amino group at the N1 position of the benzimidazole ring. Electrophilic aminating agents such as hydroxylamine-O-sulfonic acid (HOSA) or monochloramine (NH₂Cl) are proposed for this transformation.[3][4]

Experimental Protocol (using HOSA):

-

Reagent Preparation: Prepare a solution of hydroxylamine-O-sulfonic acid (HOSA) (1.5-2 equivalents) in a suitable solvent like dimethylformamide (DMF).

-

Reaction Setup: In a separate flask, dissolve 6-chloro-1H-benzimidazole (1 equivalent) in DMF and add a base such as potassium hydroxide (KOH) (2-3 equivalents).

-

Reaction Conditions: Add the HOSA solution dropwise to the benzimidazole solution at room temperature with stirring. Continue stirring for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic and analytical techniques are recommended.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.[5][6][7][8][9][10][11][12]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the benzene ring (multiple signals, ~7.0-8.0 ppm). A singlet for the C2-H proton (~8.0-8.5 ppm). A broad singlet for the NH₂ protons. |

| ¹³C NMR | Aromatic carbons (~110-145 ppm). The C2 carbon signal (~140-150 ppm). |

| IR (Infrared) Spectroscopy | N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹). C=N and C=C stretching vibrations in the aromatic system (~1450-1650 cm⁻¹). C-Cl stretching (~700-800 cm⁻¹). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of C₇H₆ClN₃. Isotopic pattern characteristic of a chlorine-containing compound. |

| Elemental Analysis | Percentages of C, H, N, and Cl should be consistent with the molecular formula C₇H₆ClN₃. |

Potential Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to interact with various biological targets, leading to a broad spectrum of pharmacological activities.[13][14][15][16] The introduction of the 6-chloro and 1-amino substituents may confer novel or enhanced biological properties.

Potential Biological Targets:

-

Microtubules: Benzimidazoles can interfere with tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[16]

-

Topoisomerases: These enzymes are crucial for DNA replication and transcription. Benzimidazole derivatives have been shown to inhibit their function.[16]

-

Kinases: Various kinases, such as VEGFR, EGFR, and PI3K, are implicated in cancer cell signaling and are potential targets for benzimidazole-based inhibitors.

-

Epigenetic Targets: Benzimidazoles have been reported to modulate the activity of histone deacetylases (HDACs) and other epigenetic modifiers.[14]

-

Microbial Enzymes: In microorganisms, benzimidazoles can target essential enzymes, leading to their antimicrobial effects. Dihydrofolate reductase is a known target for some benzimidazole derivatives.[17]

Caption: Potential molecular targets and signaling pathways of benzimidazoles.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations for benzimidazole derivatives. The outlined characterization methods will be essential to confirm the structure and purity of this novel compound. Further investigation into its biological activity is warranted to explore its potential as a therapeutic agent, leveraging the rich pharmacological history of the benzimidazole scaffold. Researchers are encouraged to use this guide as a starting point for the practical synthesis and evaluation of this promising molecule.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 5. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 6. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. 1H-Benzimidazol-2-amine [webbook.nist.gov]

- 11. 2-Aminobenzimidazole(934-32-7) IR Spectrum [chemicalbook.com]

- 12. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 15. nveo.org [nveo.org]

- 16. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 17. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

6-Chloro-1H-benzimidazol-1-amine chemical properties and structure

Disclaimer: The following information pertains to 6-Chloro-1H-benzimidazol-2-amine, as extensive literature searches did not yield specific data for 6-Chloro-1H-benzimidazol-1-amine. It is presumed that the intended compound of interest is the 2-amine isomer, a more commonly referenced and utilized chemical entity in research and development.

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 6-Chloro-1H-benzimidazol-2-amine, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

6-Chloro-1H-benzimidazol-2-amine is a heterocyclic aromatic organic compound. Its structure consists of a benzene ring fused to an imidazole ring, with a chlorine atom substituted on the benzene ring and an amine group attached to the imidazole ring.

Structure:

Figure 1: Chemical structure of 6-Chloro-1H-benzimidazol-2-amine.

The key chemical properties of 6-Chloro-1H-benzimidazol-2-amine are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClN₃ | [1][2][3] |

| Molecular Weight | 167.6 g/mol | [1][3] |

| CAS Number | 5418-93-9 | [1][3] |

| Boiling Point | 402.5 °C | [3] |

| pKa | 10.16 ± 0.10 (Predicted) | [1] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)NC(=N2)N | [1][3] |

| InChI | InChI=1S/C7H6ClN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11) | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 54.7 Ų | [1] |

Experimental Protocols

Synthesis of 6-Chloro-1H-benzimidazole Derivatives

A general method for the synthesis of 6-substituted 1H-benzimidazole derivatives involves the condensation of a substituted o-phenylenediamine with various aromatic aldehydes.[4][5][6] The following is a representative protocol based on literature descriptions.

Materials:

-

4-Chloro-o-phenylenediamine

-

Substituted aromatic aldehyde

-

Sodium metabisulfite

-

Solvent (e.g., ethanol)

-

Potassium carbonate (for N-substitution)

-

Substituted halide (for N-substitution)

Procedure:

-

Condensation: A mixture of 4-chloro-o-phenylenediamine and a substituted aromatic aldehyde is refluxed in a suitable solvent, such as ethanol, in the presence of an oxidizing agent like sodium metabisulfite.[4][5][6] Microwave-assisted methods can also be employed to reduce reaction times and improve yields.[5]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solid product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent.

-

N-Substitution (Optional): To synthesize N-substituted derivatives, the 6-chloro-1H-benzimidazole product is reacted with a substituted halide in the presence of a base like potassium carbonate.[4][5][6] This reaction can also be performed using conventional heating or microwave irradiation.[5]

Caption: General synthesis workflow for 6-chloro-1H-benzimidazole derivatives.

Biological Activity and Signaling Pathways

Derivatives of 6-chloro-1H-benzimidazole have shown promising biological activities, particularly as antimicrobial and anticancer agents.[7][4][5]

Antimicrobial and Anticancer Activity

Several studies have reported the synthesis of N-substituted 6-chloro-1H-benzimidazole derivatives and their evaluation for antibacterial, antifungal, and anticancer activities.[7][4][5] Some of these compounds have exhibited potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and fungal species like Candida albicans and Aspergillus niger.[7][5]

Furthermore, certain derivatives have demonstrated significant anticancer activity against various cell lines.[7][4][5] Molecular docking studies suggest that these biological activities may be attributed to the inhibition of specific molecular targets.[7][4][6]

Potential Signaling Pathway and Molecular Targets

-

Dihydrofolate Reductase (DHFR): Molecular docking studies have identified dihydrofolate reductase from Staphylococcus aureus as a potential target for both the antimicrobial and anticancer activities of these compounds.[7][4][6] DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylase 6 (HDAC6): For anticancer activity, VEGFR-2 and HDAC6 have also been proposed as potential targets.[7][4][6] VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. HDAC6 is involved in regulating gene expression and protein function, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

References

- 1. guidechem.com [guidechem.com]

- 2. 1H-Benzimidazol-2-amine, 6-chloro- | C7H6ClN3 | CID 21527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloro-1H-benzimidazol-2-amine | 5418-93-9 | FAA41893 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 6-Chloro-1H-benzimidazol-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 6-Chloro-1H-benzimidazol-1-amine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a predictive analysis based on the known spectroscopic behavior of structurally related compounds, including 6-chlorobenzimidazole and N-amino heterocyclic systems.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from analogous structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2 - 8.4 | Singlet | 1H | H-2 |

| ~7.7 - 7.9 | Doublet | 1H | H-4 |

| ~7.6 - 7.8 | Doublet | 1H | H-7 |

| ~7.2 - 7.4 | Doublet of Doublets | 1H | H-5 |

| ~5.5 - 6.5 | Broad Singlet | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | C-2 |

| ~140 - 145 | C-7a |

| ~135 - 140 | C-3a |

| ~125 - 130 | C-6 |

| ~120 - 125 | C-5 |

| ~115 - 120 | C-4 |

| ~110 - 115 | C-7 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands of this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Two Bands | N-H Asymmetric & Symmetric Stretching (NH₂)[1][2][3] |

| 3100 - 3000 | Weak | Aromatic C-H Stretching |

| 1650 - 1580 | Medium | N-H Bending (NH₂)[1] |

| 1620 - 1600 | Medium | C=N Stretching |

| 1480 - 1450 | Strong | Aromatic C=C Stretching |

| 1335 - 1250 | Strong | Aromatic C-N Stretching[1] |

| ~820 | Strong | C-H Out-of-plane Bending |

| ~750 | Strong | C-Cl Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation of this compound (Electron Ionization)

| m/z | Predicted Fragment |

| 167/169 | [M]⁺ (Molecular Ion) |

| 152/154 | [M - NH]⁺ |

| 132 | [M - Cl]⁺ |

| 117 | [M - NH - Cl]⁺ |

Experimental Protocols

Plausible Synthesis of this compound

A potential synthetic route to this compound involves the N-amination of 6-chlorobenzimidazole. A generalized procedure based on established methods for N-amination of heterocyclic compounds is described below.

Materials:

-

6-Chlorobenzimidazole

-

Hydroxylamine-O-sulfonic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of 6-chlorobenzimidazole (1 equivalent) in ethanol is prepared in a round-bottom flask.

-

To this solution, an aqueous solution of sodium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Hydroxylamine-O-sulfonic acid (1.5 equivalents) is added portion-wise to the reaction mixture, maintaining the temperature below 25°C.

-

The reaction is stirred at room temperature for 12-18 hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and dichloromethane. The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

¹H and ¹³C NMR: The purified compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) and analyzed using a 400 MHz or higher NMR spectrometer.

IR Spectroscopy: An infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet.

Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer using electron ionization (EI) to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagrams illustrate the structure of the target compound and a general workflow for its synthesis and analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for synthesis and spectroscopic analysis.

References

An In-depth Technical Guide on 6-Chloro-1H-benzimidazol-1-amine and Related Compounds

Identification of 6-Chloro-1H-benzimidazol-2-amine

For reference and comparison, the CAS number and IUPAC name for the isomeric compound, 6-Chloro-1H-benzimidazol-2-amine, are provided below.

| Identifier | Value |

| IUPAC Name | 6-chloro-1H-benzo[d]imidazol-2-amine |

| CAS Number | 5418-93-9 |

| Molecular Formula | C₇H₆ClN₃ |

| Molecular Weight | 167.60 g/mol |

Synthetic Approaches to 6-Substituted-1H-benzimidazoles

The synthesis of the benzimidazole core is a well-established process in organic chemistry. Generally, it involves the condensation of an o-phenylenediamine with an aldehyde, carboxylic acid, or their derivatives. For N-substituted benzimidazoles, further reaction steps are required.

A plausible synthetic pathway to generate N-substituted benzimidazoles, which could be adapted for the synthesis of 6-Chloro-1H-benzimidazol-1-amine, involves a two-step process. First, a 6-substituted-1H-benzimidazole is synthesized, followed by N-substitution.[1][2][3]

A general method for synthesizing 6-chloro-1H-benzimidazole derivatives involves the reaction of 4-chloro-o-phenylenediamine with various substituted aromatic aldehydes through a condensation reaction.[1][2] This can be carried out using conventional heating or microwave irradiation, with the latter often providing higher yields and shorter reaction times.[1][2]

Hypothetical Synthesis of 6-Chloro-1H-benzimidazole

Below is a generalized experimental protocol for the synthesis of a 6-chloro-1H-benzimidazole derivative, which serves as a precursor for further N-substitution.

Experimental Protocol: Synthesis of 2-substituted-6-chloro-1H-benzimidazoles [1][2]

-

Materials: 4-chloro-o-phenylenediamine, substituted aromatic aldehyde, sodium metabisulfite, ethanol.

-

Procedure (Microwave-assisted):

-

A mixture of 4-chloro-o-phenylenediamine (1 mmol), a substituted aromatic aldehyde (1 mmol), and sodium metabisulfite (1.5 mmol) in ethanol (10 mL) is prepared in a vessel suitable for microwave synthesis.

-

The reaction mixture is subjected to microwave irradiation at a specified temperature and power for 10-15 minutes.

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization from a suitable solvent to yield the 2-substituted-6-chloro-1H-benzimidazole derivative.

-

The subsequent step to introduce an amine group at the N1 position to yield this compound would likely involve a reaction with an aminating agent.

Synthetic Workflow

Biological and Pharmacological Profile of 6-Chlorobenzimidazole Derivatives

Benzimidazole and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry.[4] The introduction of a chloro substituent at the 6-position can significantly influence the pharmacological properties of the benzimidazole core.

Antimicrobial Activity

Several studies have demonstrated the potent antibacterial and antifungal activities of 6-chloro-1H-benzimidazole derivatives.[1][2] These compounds have shown efficacy against various bacterial strains, including Escherichia coli, Streptococcus faecalis, and both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus.[1][2] Antifungal activity has been observed against Candida albicans and Aspergillus niger.[1][2]

The mechanism of action for the antimicrobial effects of some benzimidazole derivatives is thought to involve the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for microbial survival.[1][2]

Anticancer Activity

Derivatives of 6-chloro-1H-benzimidazole have also been investigated for their potential as anticancer agents.[1][2] Studies have shown that these compounds can exhibit significant cytotoxic activity against various human cancer cell lines.[1][2] Molecular docking studies suggest that these compounds may exert their anticancer effects by targeting key enzymes involved in cancer progression, such as dihydrofolate reductase, vascular endothelial growth factor receptor 2 (VEGFR-2), and histone deacetylase 6 (HDAC6).[1][2]

Quantitative Biological Data of Related Compounds

The following table summarizes the reported in vitro biological activities of some N-substituted 6-chloro-1H-benzimidazole derivatives from a representative study.

| Compound ID | Test Organism/Cell Line | Activity | Value (µg/mL) | Reference |

| 1d | Escherichia coli | MIC | 2 - 16 | [1][2] |

| 2d | Streptococcus faecalis | MIC | 2 - 16 | [1][2] |

| 3s | Staphylococcus aureus (MSSA) | MIC | 2 - 16 | [1][2] |

| 4b | Staphylococcus aureus (MRSA) | MIC | 2 - 16 | [1][2] |

| 4k | Candida albicans | MIC | 8 - 16 | [1][2] |

| 4k | Aspergillus niger | MIC | 8 - 16 | [1][2] |

| 1d | Human Cancer Cell Lines | IC₅₀ | 1.84 - 10.28 | [1][2] |

| 2d | Human Cancer Cell Lines | IC₅₀ | 1.84 - 10.28 | [1][2] |

| 3s | Human Cancer Cell Lines | IC₅₀ | 1.84 - 10.28 | [1][2] |

| 4b | Human Cancer Cell Lines | IC₅₀ | 1.84 - 10.28 | [1][2] |

| 4k | Human Cancer Cell Lines | IC₅₀ | 1.84 - 10.28 | [1][2] |

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration

Signaling Pathways and Molecular Targets

The biological activities of 6-chlorobenzimidazole derivatives are attributed to their interaction with specific molecular targets and signaling pathways.

Potential Anticancer Signaling Pathway Inhibition

This diagram illustrates the potential mechanism by which 6-chlorobenzimidazole derivatives may inhibit tumor growth by targeting key enzymes like VEGFR-2, DHFR, and HDAC6, thereby affecting angiogenesis, DNA synthesis, and gene expression.

Conclusion

While direct information on this compound is scarce, the extensive research on related 6-chlorobenzimidazole derivatives provides a strong foundation for predicting its potential properties and applications. The established synthetic routes to the benzimidazole core can likely be adapted for its synthesis. Based on the biological activities of its analogues, this compound holds promise as a scaffold for the development of new antimicrobial and anticancer agents. Further research is warranted to synthesize and evaluate the specific properties of this compound.

References

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 6-Chloro-1H-benzimidazole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole and its derivatives represent a critical scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide focuses on the potential biological activities of substituted 6-chloro-1H-benzimidazole compounds, with a particular emphasis on their antimicrobial and anticancer properties. Drawing from recent studies, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes potential mechanisms of action to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged structure in drug development.[1][2] Its structural similarity to naturally occurring nucleotides allows it to interact with a variety of biological targets, leading to a broad range of therapeutic effects.[2] Marketed drugs containing the benzimidazole core include antiulcer agents like omeprazole, anthelmintics such as albendazole, and antihistamines like astemizole.[1][2]

The introduction of a chloro-substituent at the 6-position of the benzimidazole ring has been a strategy to modulate the physicochemical and biological properties of these compounds. This guide specifically explores the biological potential of N-substituted 6-chloro-1H-benzimidazole derivatives, which have shown promise as potent antimicrobial and anticancer agents.[1][3]

Antimicrobial Activity

Recent research has demonstrated that certain N-substituted 6-chloro-1H-benzimidazole derivatives exhibit significant activity against a range of bacterial and fungal pathogens.[1][3] The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, has been determined for several of these compounds against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected potent N-substituted 6-chloro-1H-benzimidazole derivatives against various microbial strains.

| Compound | Escherichia coli (MIC, µg/mL) | Streptococcus faecalis (MIC, µg/mL) | Staphylococcus aureus (MSSA) (MIC, µg/mL) | Staphylococcus aureus (MRSA) (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) |

| 1d | 2 - 16 | 2 - 16 | 2 - 16 | 2 - 16 | - | - |

| 2d | 2 - 16 | 2 - 16 | 2 - 16 | 2 - 16 | - | - |

| 3s | 2 - 16 | 2 - 16 | 2 - 16 | 2 - 16 | - | - |

| 4b | 2 - 16 | 2 - 16 | 2 - 16 | 2 - 16 | - | - |

| 4k | - | - | - | - | 8 - 16 | 8 - 16 |

| Ciprofloxacin | 8 - 16 | 8 - 16 | 8 - 16 | 8 - 16 | - | - |

| Fluconazole | - | - | - | - | 4 - 128 | 4 - 128 |

| Data sourced from Pham et al., 2022.[1][3] |

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Microbial Inoculum: Bacterial and fungal strains were cultured in appropriate broth media overnight at 37°C. The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. The suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compounds: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in 96-well microtiter plates.

-

Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and for 48 hours for fungi.

-

Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed. Ciprofloxacin and fluconazole were used as standard reference drugs for antibacterial and antifungal assays, respectively.

Anticancer Activity

In addition to their antimicrobial effects, N-substituted 6-chloro-1H-benzimidazole derivatives have been investigated for their cytotoxic activity against various human cancer cell lines.[1][3] The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, has been a key metric in these evaluations.

Quantitative Anticancer Data

The following table presents the IC50 values for the most active N-substituted 6-chloro-1H-benzimidazole derivatives against five human cancer cell lines.

| Compound | MCF-7 (Breast) (IC50, µg/mL) | HCT-116 (Colon) (IC50, µg/mL) | A549 (Lung) (IC50, µg/mL) | HeLa (Cervical) (IC50, µg/mL) | HepG2 (Liver) (IC50, µg/mL) |

| 1d | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 |

| 2d | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 |

| 3s | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 |

| 4b | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 |

| 4k | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 |

| Paclitaxel | 1.38 - 6.13 (µM) | 1.38 - 6.13 (µM) | 1.38 - 6.13 (µM) | 1.38 - 6.13 (µM) | 1.38 - 6.13 (µM) |

| Data sourced from Pham et al., 2022.[1][3] |

Experimental Protocol: In Vitro Cytotoxicity Assay

The anticancer activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to attach overnight.

-

Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and incubated for 48 hours.

-

MTT Assay: After the incubation period, MTT solution was added to each well and incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO.

-

Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves. Paclitaxel was used as a positive control.

Potential Mechanisms of Action and Signaling Pathways

In silico molecular docking studies have provided insights into the potential mechanisms underlying the observed biological activities of N-substituted 6-chloro-1H-benzimidazole derivatives.[1][3] These studies predict the binding affinity and interaction of these compounds with specific protein targets.

Predicted Targets and Pathways

Molecular docking simulations suggest that these compounds may exert their antimicrobial and anticancer effects by inhibiting key enzymes.[1][3]

-

Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleic acids and amino acids in both prokaryotes and eukaryotes. Its inhibition can disrupt DNA replication and cell proliferation, making it a target for both antimicrobial and anticancer drugs.[1]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 can suppress tumor growth by cutting off its blood supply.[1][3]

-

Histone Deacetylase 6 (HDAC6): This enzyme plays a role in regulating gene expression and protein function. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][3]

Visualizations

Caption: General experimental workflow for the synthesis and evaluation of benzimidazole derivatives.

Caption: Predicted inhibitory signaling pathways of 6-chloro-1H-benzimidazole derivatives.

Synthesis Methodology

The synthesis of N-substituted 6-chloro-1H-benzimidazole derivatives is typically achieved through a multi-step process.

General Synthesis Protocol

-

Step 1: Synthesis of 6-chloro-1H-benzimidazole derivatives: This is achieved by the condensation reaction of 4-chloro-o-phenylenediamine with various substituted aromatic aldehydes. Sodium metabisulfite can be used as an oxidizing agent in this step.[1] The reaction can be performed using conventional heating or microwave irradiation, with the latter often resulting in higher yields and shorter reaction times.[1][4]

-

Step 2: N-substitution of 6-chloro-1H-benzimidazole: The product from Step 1 is then reacted with various substituted halides in the presence of a base, such as potassium carbonate, to yield the final N-substituted derivatives.[1] This step can also be carried out using either conventional heating or microwave-assisted methods.[1][4]

Conclusion and Future Directions

N-substituted 6-chloro-1H-benzimidazole derivatives have emerged as a promising class of compounds with significant antimicrobial and anticancer potential. The quantitative data presented in this guide highlight their potency, which in some cases is comparable to or exceeds that of standard drugs. The proposed mechanisms of action, involving the inhibition of key enzymes like DHFR, VEGFR-2, and HDAC6, provide a solid foundation for further investigation and optimization.

Future research should focus on:

-

Synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR).

-

Conducting in-depth mechanistic studies to validate the predicted protein targets and elucidate the precise molecular interactions.

-

Evaluating the in vivo efficacy and toxicity of the most promising compounds in animal models.

-

Exploring the potential for these compounds to overcome drug resistance in microbial and cancer cells.

This technical guide provides a snapshot of the current understanding of the biological activities of 6-chloro-1H-benzimidazole derivatives. The presented data and methodologies should serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents.

References

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Synthesis of 6-Chloro-1H-benzimidazol-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-1H-benzimidazol-1-amine, a heterocyclic compound of interest in medicinal chemistry. While the specific historical discovery of this exact molecule is not prominently documented in publicly available literature, its synthesis is predicated on well-established principles of benzimidazole chemistry, which dates back to the first preparation of the parent ring system by Hoebrecker in 1872. This document details a plausible and scientifically supported two-step synthetic pathway, including detailed experimental protocols, quantitative data from analogous reactions, and workflow visualizations.

I. Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a two-step process. The initial step involves the formation of the benzimidazole core via the Phillips condensation reaction, followed by a direct electrophilic amination of the imidazole nitrogen.

-

Step 1: Synthesis of 6-Chloro-1H-benzimidazole. This intermediate is prepared by the condensation of 4-chloro-o-phenylenediamine with formic acid. This reaction establishes the core bicyclic structure of the target molecule.

-

Step 2: N-Amination of 6-Chloro-1H-benzimidazole. The final product is achieved through the electrophilic amination of the previously synthesized intermediate using hydroxylamine-O-sulfonic acid (HOSA). This reagent effectively installs the amine group at the N-1 position of the benzimidazole ring.

The complete logical workflow for this synthesis is depicted below.

Figure 1: Overall synthetic workflow for this compound.

II. Step 1: Synthesis of 6-Chloro-1H-benzimidazole

The foundational step in this process is the creation of the 6-chloro-1H-benzimidazole scaffold. The Phillips method, involving the reaction of a substituted o-phenylenediamine with a carboxylic acid, is a classic and effective approach.[1][2]

Experimental Protocol

This protocol is adapted from the general synthesis of benzimidazoles.[1]

-

Reaction Setup: In a 500 mL round-bottomed flask, combine 4-chloro-o-phenylenediamine (0.5 moles) and 90% formic acid (0.75 moles).

-

Heating: Heat the mixture in a water bath maintained at 100°C for a duration of 2 hours.

-

Neutralization: After cooling the reaction mixture to room temperature, slowly add a 10% sodium hydroxide solution while agitating the flask until the mixture is just alkaline to litmus paper.

-

Isolation: Collect the precipitated crude 6-chloro-1H-benzimidazole via suction filtration.

-

Purification: Wash the crude product with 50 mL of cold deionized water. The product can be further purified by recrystallization from hot water, utilizing activated carbon to remove colored impurities. Dry the final product at 100°C.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of benzimidazoles via the Phillips condensation, which are expected to be comparable for the 6-chloro derivative.

| Parameter | Value | Reference |

| Reactant Ratio | 1:1.5 (Diamine:Formic Acid) | [1] |

| Temperature | 100 °C | [1] |

| Reaction Time | 2 hours | [1] |

| Typical Yield | 83-85% (for unsubstituted benzimidazole) | [1] |

III. Step 2: N-Amination of 6-Chloro-1H-benzimidazole

The introduction of the N-amino group is accomplished using hydroxylamine-O-sulfonic acid (HOSA), a versatile reagent for the electrophilic amination of nitrogen heterocycles.[3][4] This reaction is known to efficiently produce N-aminobenzimidazoles under basic conditions.[3]

Experimental Protocol

This protocol is based on generalized procedures for the N-amination of benzimidazole derivatives with HOSA.[3][5]

-

Reagent Preparation: In a suitable reaction vessel, dissolve 6-chloro-1H-benzimidazole (1 equivalent) in an aqueous solution of potassium hydroxide.

-

HOSA Addition: Cool the solution and add hydroxylamine-O-sulfonic acid (HOSA) (approximately 1.2 equivalents) portion-wise, maintaining the temperature below 20°C.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with a suitable acid.

-

Isolation and Purification: The product, this compound, may precipitate upon neutralization or require extraction with an organic solvent (e.g., ethyl acetate). The crude product can be purified by column chromatography or recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Reagent | Hydroxylamine-O-sulfonic acid (HOSA) | [3][4] |

| Conditions | Basic (Aqueous KOH) | [3][5] |

| Typical Yield | 62-63% (for other substituted benzimidazoles) | [3] |

The logical flow for this specific N-amination step is detailed in the diagram below.

Figure 2: Diagram of the N-Amination reaction step.

IV. Potential Applications and Biological Significance

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[6][7] This class of compounds exhibits a wide array of pharmacological activities, including:

While the specific biological activity and potential signaling pathway interactions of this compound have not been extensively reported, its structural similarity to other biologically active benzimidazoles suggests it may be a valuable candidate for further investigation in drug discovery programs. The N-amino group, in particular, can serve as a key pharmacophore or a synthetic handle for further molecular elaboration. The development of robust synthetic routes, such as the one detailed herein, is critical for enabling these future studies.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 6-Chloro-1H-benzimidazol-1-amine: A Methodological Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: While specific experimental and computational data for 6-Chloro-1H-benzimidazol-1-amine is not yet available in published literature, this guide outlines a comprehensive theoretical and computational workflow for its characterization. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This document serves as a methodological whitepaper, detailing the necessary computational studies, hypothetical experimental validation, and data presentation standards that would be employed in the rigorous investigation of a novel benzimidazole derivative like this compound. The integration of computational chemistry with experimental techniques is crucial for accelerating scientific discovery and innovation.

Computational Chemistry Workflow

The in-silico analysis of a novel compound such as this compound is a multi-step process that provides deep insights into its structural, electronic, and potential therapeutic properties. This workflow is designed to predict molecular characteristics and guide experimental efforts.[5]

Caption: Computational analysis workflow for a novel compound.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[6] For this compound, DFT calculations would be performed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. A common approach involves using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p).[7][8]

Hypothetical Optimized Geometrical Parameters:

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-N1 | 1.38 | N1-C1-C6 | 108.5 |

| N1-N2 | 1.41 | C1-N1-N2 | 115.2 |

| C4-Cl1 | 1.74 | C3-C4-Cl1 | 119.5 |

| C2-N3 | 1.32 | N1-C2-N3 | 110.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Spectroscopic Analysis

Theoretical spectroscopic data can be compared with experimental results for structural validation.[9][10]

-

FT-IR: Theoretical vibrational frequencies are calculated from the optimized geometry to predict the infrared spectrum.

-

NMR: Chemical shifts (¹H and ¹³C) are predicted to aid in the interpretation of experimental NMR spectra.

-

UV-Vis: Electronic transitions are calculated to predict the absorption maxima in the UV-visible spectrum.

Hypothetical Spectroscopic Data:

| Analysis Type | Predicted Value |

| FT-IR (N-H stretch) | 3450 cm⁻¹ |

| ¹H NMR (N-H proton) | 8.5 ppm |

| ¹³C NMR (C-Cl) | 128 ppm |

| UV-Vis (λmax) | 275 nm |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

FMO analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of the molecule.[8][11] The HOMO-LUMO energy gap is an indicator of molecular reactivity. The MEP map reveals the sites for electrophilic and nucleophilic attack.[11]

Hypothetical FMO and MEP Data:

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

| Max. Electrostatic Potential | +35 kcal/mol (around N-H) |

| Min. Electrostatic Potential | -25 kcal/mol (around Cl) |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Molecular Docking and Dynamics

To investigate the potential of this compound as a therapeutic agent, molecular docking studies would be performed against relevant protein targets.[12][13][14] This computational technique predicts the preferred orientation of the molecule when bound to a receptor.[15] Following docking, molecular dynamics simulations can be used to study the stability of the ligand-protein complex over time.[12]

Hypothetical Molecular Docking Results against a Kinase Target:

| Parameter | Value |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | LYS78, GLU95, ASP164 |

| Hydrogen Bonds | 2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Experimental validation is essential to confirm the computational predictions.[9][16][17]

Synthesis of this compound

The synthesis of N-amino benzimidazoles can be challenging. A potential route could involve the cyclization of a suitable precursor. A general method for synthesizing benzimidazole derivatives involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[18][19] For an N-amino derivative, a multi-step synthesis would likely be required.

Caption: A possible synthetic route for the target compound.

Protocol:

-

Selective Reduction: 4-Chloro-1,2-dinitrobenzene would be selectively reduced to 4-Chloro-2-nitroaniline using a reducing agent like sodium sulfide.

-

N-amination: The resulting aniline could be N-aminated using a reagent such as hydroxylamine-O-sulfonic acid.

-

Reductive Cyclization: The N-(4-chloro-2-nitrophenyl)hydrazine intermediate would then undergo reductive cyclization, for instance, using tin(II) chloride in hydrochloric acid, to yield the final product.

-

Purification: The crude product would be purified by column chromatography.

Spectroscopic Characterization

The synthesized compound would be characterized using various spectroscopic techniques to confirm its structure.

-

FT-IR: To identify functional groups (e.g., N-H, C-Cl bonds).

-

NMR (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Experimental Validation of Computational Results

The experimental data would be compared with the computationally predicted values to validate the theoretical models.[9] Discrepancies can help in refining the computational methods for future studies.

Logical Relationship for Drug Discovery

The overall process from computational design to experimental validation follows a logical progression aimed at identifying and validating potential drug candidates.

Caption: Logical flow from computational design to preclinical studies.

Conclusion

This technical guide provides a robust framework for the theoretical and computational investigation of this compound. By following this comprehensive workflow, researchers can thoroughly characterize this and other novel benzimidazole derivatives, elucidating their physicochemical properties and potential as therapeutic agents. The synergy between computational prediction and experimental validation is paramount in modern drug discovery, enabling a more efficient and targeted approach to developing new medicines.[5][20][21]

References

- 1. mdpi.com [mdpi.com]

- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 3. N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharm...: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. Innovative computational approaches in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Trends [researchtrends.net]

- 8. scispace.com [scispace.com]

- 9. fiveable.me [fiveable.me]

- 10. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lupinepublishers.com [lupinepublishers.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. eprajournals.com [eprajournals.com]

- 14. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Benzimidazole synthesis [organic-chemistry.org]

- 19. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 20. When theory came first: a review of theoretical chemical predictions ahead of experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Starting Materials and Precursors of 6-Chloro-1H-benzimidazol-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and precursors for the synthesis of 6-Chloro-1H-benzimidazol-1-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a feasible synthetic pathway, including experimental protocols, quantitative data, and safety information for the key reagents involved.

Introduction

This compound belongs to the benzimidazole class of heterocyclic compounds, which are integral to numerous pharmacologically active molecules. The strategic placement of a chlorine atom at the 6-position and an amino group at the 1-position of the benzimidazole scaffold can significantly influence its biological activity. A thorough understanding of its synthesis is crucial for researchers engaged in the discovery and development of novel therapeutics.

Proposed Synthetic Pathway

A practical and efficient two-step synthesis for this compound has been devised based on established chemical transformations. The pathway commences with the formation of the 6-chlorobenzimidazole core, followed by N-amination to introduce the 1-amino functionality.

Figure 1: Proposed two-step synthesis of this compound.

Starting Materials and Precursors: A Detailed Analysis

This section provides a detailed look at the key reactants required for the synthesis of this compound.

Table 1: Key Starting Materials and Intermediates

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 4-Chloro-o-phenylenediamine | C₆H₇ClN₂ | 142.59 | Starting material for Step 1 | |

| Formic Acid | CH₂O₂ | 46.03 | Reagent for Step 1 | |

| 6-Chlorobenzimidazole | C₇H₅ClN₂ | 152.58 | Intermediate | |

| Hydroxylamine-O-sulfonic Acid (HOSA) | H₃NO₄S | 113.09 | Aminating agent for Step 2 |

Experimental Protocols

The following are detailed experimental procedures for the two-step synthesis of this compound.

Step 1: Synthesis of 6-Chlorobenzimidazole

This procedure is adapted from the well-established Phillips condensation for benzimidazole synthesis.

Reaction:

Figure 2: Reaction scheme for the synthesis of 6-Chlorobenzimidazole.

Procedure:

-

In a round-bottomed flask, combine 4-chloro-o-phenylenediamine (1 mole equivalent) with an excess of 90% formic acid (approximately 1.5 mole equivalents).

-

Heat the reaction mixture in a water bath at 100°C for 2 hours.

-

After cooling to room temperature, slowly add a 10% sodium hydroxide solution to the mixture with constant stirring until it is just alkaline to litmus paper.

-

The crude 6-chlorobenzimidazole will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

For purification, recrystallize the crude product from boiling water.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Melting Point | 198-202 °C |

Step 2: N-Amination of 6-Chlorobenzimidazole

This procedure utilizes hydroxylamine-O-sulfonic acid (HOSA) as an effective aminating agent for N-heterocycles.

Reaction:

Figure 3: N-Amination of 6-Chlorobenzimidazole to yield the target compound.

Procedure:

-

Dissolve 6-chlorobenzimidazole (1 mole equivalent) in a suitable solvent such as a mixture of water and an alcohol.

-

Add a base, such as potassium hydroxide or sodium hydroxide (2-3 mole equivalents), to the solution and stir until the benzimidazole is fully dissolved.

-

Cool the solution in an ice bath.

-

Slowly add a freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid (HOSA) (1.5-2 mole equivalents) to the cooled reaction mixture.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Quantitative Data (Analogous to parent 1-Aminobenzimidazole):

| Parameter | Expected Value |

| Typical Yield | 50-70% |

| Melting Point | 145-150 °C (for 1-Aminobenzimidazole)[1] |

Safety and Handling

Strict adherence to safety protocols is mandatory when handling the chemicals involved in this synthesis.

Table 2: Hazard and Safety Information for Key Reagents

| Reagent | GHS Hazard Statements | Precautionary Statements |

| 4-Chloro-o-phenylenediamine | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H351: Suspected of causing cancer.[2] | P201: Obtain special instructions before use.P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] |

| Hydroxylamine-O-sulfonic Acid (HOSA) | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

General Safety Recommendations:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[3][5]

-

In case of accidental contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[2][6]

-

Refer to the full Safety Data Sheets (SDS) for each chemical before commencing any experimental work.[2][3][4][5][7][8][9]

Conclusion

This technical guide outlines a robust and accessible synthetic route for the preparation of this compound. By providing detailed experimental protocols, key quantitative data, and essential safety information, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this and related benzimidazole derivatives for novel therapeutic applications.

References

- 1. 1-Aminobenzimidazole 97% | 6299-92-9 [sigmaaldrich.com]

- 2. lobachemie.com [lobachemie.com]

- 3. 4-Chloro-o-phenylenediamine - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. 4-CHLORO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. cloudfront.zoro.com [cloudfront.zoro.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Navigating the Unknown: A Technical Guide to the Safe Handling of 6-Chloro-1H-benzimidazol-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-benzimidazol-1-amine is a substituted benzimidazole, a heterocyclic aromatic organic compound. The benzimidazole scaffold is a common motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The introduction of a chloro- group and an amino group at the 1-position of the benzimidazole ring can significantly influence its chemical reactivity, biological activity, and toxicological profile. Due to the limited availability of specific data, a cautious and proactive approach to safety is paramount when handling this compound.

Hazard Identification and Classification

In the absence of specific data for this compound, a presumptive hazard classification is necessary based on related structures.

General Hazards of Substituted Benzimidazoles:

-

Skin, Eye, and Respiratory Irritation: Many benzimidazole derivatives are known to cause irritation upon contact.[1][2][3]

-

Potential for Sensitization: Some individuals may develop allergic reactions upon repeated exposure.[4]

-

Toxicity: Halogenated aromatic compounds and amino-heterocycles can exhibit varying levels of toxicity. It is prudent to treat this compound as potentially toxic if swallowed, inhaled, or absorbed through the skin.

-

Environmental Hazards: The environmental impact of this specific compound is unknown. As a precaution, it should not be released into the environment.[5]

Table 1: Presumed Hazard Classification

| Hazard Class | Category | Precautionary Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Presumed) | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Category 2 (Presumed) | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A (Presumed) | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Presumed) | May cause respiratory irritation. |

Safe Handling and Storage

Adherence to strict laboratory protocols is essential to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side shields or a face shield. | To protect against splashes and airborne particles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. | To prevent skin contact. Glove integrity should be checked before each use. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or vapors. |

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Showers and Eyewash Stations: These should be readily accessible in the immediate work area.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.[6]

Experimental Protocols: A General Workflow for Handling

The following represents a generalized workflow for handling a novel research chemical like this compound.

Caption: General experimental workflow for handling this compound.

First Aid Measures

In case of exposure, immediate action is critical.

Table 3: First Aid Procedures

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area. Prevent entry into waterways. Contact environmental health and safety personnel.

Disposal Considerations

Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Logical Relationships in Hazard Management

The following diagram illustrates the hierarchical approach to managing the risks associated with this compound.

Caption: Hierarchy of controls for managing chemical hazards.

Conclusion

While the benzimidazole core is a valuable scaffold in drug discovery, the introduction of chloro- and amino- substituents necessitates a high degree of caution, especially for a novel compound like this compound. By adhering to the principles of prudent laboratory practice, utilizing appropriate protective measures, and conducting thorough risk assessments, researchers can handle this compound in a manner that prioritizes safety. As more information becomes available for this specific chemical, this guide should be updated accordingly.

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 6-Chloro-1H-benzimidazol-1-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a plausible experimental protocol for the microwave-assisted synthesis of 6-Chloro-1H-benzimidazol-1-amine. While a direct, one-pot synthesis for this specific molecule is not extensively documented, this protocol outlines a reliable multi-step pathway leveraging microwave technology for key transformations to enhance reaction speed and efficiency. The protocols are based on established methodologies for the synthesis of benzimidazoles and related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzimidazole scaffold in a wide range of biologically active molecules. The introduction of a 1-amino group offers a potential vector for further structural modification and modulation of pharmacological properties. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. This protocol details a proposed three-step synthesis amenable to microwave assistance in the final two stages.

Overall Synthetic Scheme

The proposed synthetic route commences with the commercially available 4-chloro-2-nitroaniline and proceeds through a diazotization and reduction to form a key hydrazine intermediate. Subsequent reduction of the nitro group and a microwave-assisted cyclization with a one-carbon source affords the target molecule.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (4-Chloro-2-nitrophenyl)hydrazine

This step involves the diazotization of 4-chloro-2-nitroaniline followed by reduction of the resulting diazonium salt. This procedure is typically performed using conventional cooling methods due to the thermal instability of diazonium salts.

Materials:

-

4-Chloro-2-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-chloro-2-nitroaniline (1 equivalent) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

In a separate beaker, prepare a solution of stannous chloride dihydrate (3 equivalents) in concentrated HCl and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield (4-chloro-2-nitrophenyl)hydrazine.

Step 2: Microwave-Assisted Reduction of (4-Chloro-2-nitrophenyl)hydrazine

This protocol utilizes a microwave-assisted method for the selective reduction of the nitro group to an amine.[1]

Materials:

-

(4-Chloro-2-nitrophenyl)hydrazine

-

Hydrazine Hydrate (80%)

-

Iron(III) Chloride (FeCl₃)

-

Alumina (neutral)

-

Ethanol

Procedure:

-

In a microwave-safe reaction vessel, thoroughly mix (4-chloro-2-nitrophenyl)hydrazine (1 equivalent) with neutral alumina.

-

Add a catalytic amount of iron(III) chloride.

-

To this solid mixture, add hydrazine hydrate (3-5 equivalents).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 100-300 W) to maintain a temperature of 80-100 °C for 5-15 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the vessel to cool to room temperature.

-

Extract the product from the alumina with ethanol.

-

Remove the solvent under reduced pressure to obtain crude (2-amino-4-chlorophenyl)hydrazine, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Microwave-Assisted Cyclization to this compound

This final step involves the microwave-promoted cyclization of the diamino-hydrazine intermediate with formic acid to form the benzimidazole ring.

Materials:

-

(2-Amino-4-chlorophenyl)hydrazine

-

Formic Acid (88-98%)

Procedure:

-

Place (2-amino-4-chlorophenyl)hydrazine (1 equivalent) and an excess of formic acid (5-10 equivalents) in a microwave-safe reaction vessel.

-

Seal the vessel and subject it to microwave irradiation.

-

Heat the reaction mixture to 120-150 °C for 10-30 minutes.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid with a saturated solution of sodium bicarbonate.

-

The precipitated crude product can be collected by filtration.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Data Presentation

The following table summarizes the expected reaction parameters and potential outcomes for the microwave-assisted steps. Note that these are representative values and may require optimization.

| Step | Reactants | Solvent | Catalyst/Reagent | Microwave Power (W) | Temperature (°C) | Time (min) | Expected Yield (%) |

| 2 | (4-Chloro-2-nitrophenyl)hydrazine | None (Solid) | Hydrazine Hydrate, FeCl₃ | 100 - 300 | 80 - 100 | 5 - 15 | 70 - 90 |

| 3 | (2-Amino-4-chlorophenyl)hydrazine | None | Formic Acid | 100 - 300 | 120 - 150 | 10 - 30 | 65 - 85 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Hydrazine hydrate is toxic and corrosive; handle with extreme care.

-

Microwave reactions can generate high pressures. Use only certified microwave reactors and pressure-rated vessels.

-

Diazonium salts are potentially explosive and should be handled with care, avoiding high temperatures and friction.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

-

Infrared (IR) Spectroscopy: To identify functional groups.

These application notes provide a comprehensive guide for the synthesis of this compound, leveraging the benefits of microwave-assisted chemistry for key steps. Researchers should note that optimization of the reaction conditions may be necessary to achieve the best results.

References

Application Notes and Protocols for 6-Chloro-1H-benzimidazol-1-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] This is attributed to its structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological targets. The 6-chloro-1H-benzimidazole-1-amine scaffold, in particular, serves as a versatile backbone for the development of novel therapeutic agents, with derivatives demonstrating significant potential as antimicrobial and anticancer agents. This document provides detailed application notes and experimental protocols to facilitate the exploration of this promising scaffold in drug discovery and development.

Chemical Synthesis

Synthesis of 6-Chloro-1H-benzimidazol-1-amine

A plausible synthetic route to obtain this compound involves the N-amination of the parent 6-chloro-1H-benzimidazole. This can be achieved using an aminating agent such as hydroxylamine-O-sulfonic acid (HOSA).[2]

Protocol: Synthesis of this compound

-

Dissolution: Dissolve 6-chloro-1H-benzimidazole in a suitable solvent such as dimethylformamide (DMF).

-

Basification: Add a base, for instance, potassium carbonate (K₂CO₃), to the solution to deprotonate the imidazole nitrogen.

-

N-amination: Slowly add a solution of hydroxylamine-O-sulfonic acid (HOSA) in DMF to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-